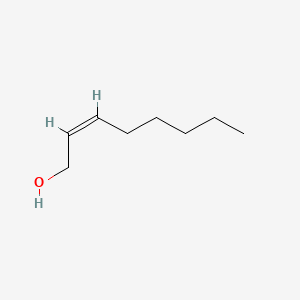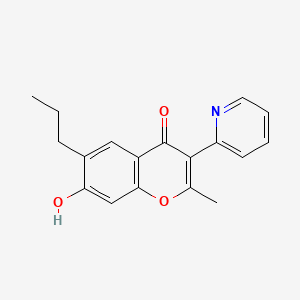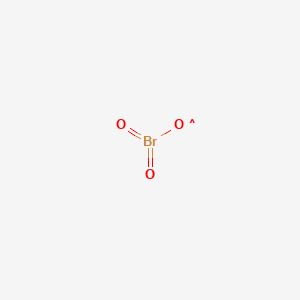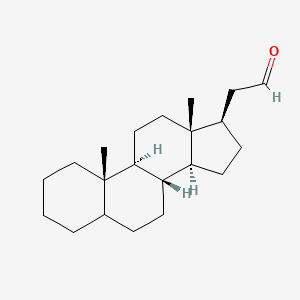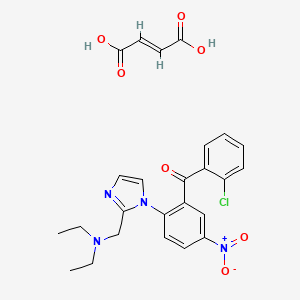
ニゾフェノンフマル酸塩
概要
説明
Nizofenone fumarate is a member of benzophenones.
科学的研究の応用
神経保護
ニゾフェノンフマル酸塩は、脳への酸素供給が途絶える脳虚血後にニューロンを死滅から保護する神経保護薬です . したがって、脳卒中などの急性神経学的状態の治療に役立つ可能性があります .
虚血性病態生理の改善
ニゾフェノンフマル酸塩は、ATP枯渇、乳酸蓄積、グルタミン酸放出、遊離脂肪酸遊離、浮腫、ニューロン変性など、虚血中のさまざまな病態生理学的イベントを改善します . 特に、虚血誘発性の過剰なグルタミン酸放出は、この薬によって完全にブロックされました .
ラジカル捕捉作用
この薬は、ビタミンEに匹敵するラジカル捕捉作用を持ち、酸素ラジカル誘発性脂質過酸化を阻害します .
さまざまな実験モデルにおける脳保護
ニゾフェノンフマル酸塩の強力な脳保護効果は、脳虚血、虚血(局所および全体)、虚血再灌流、梗塞のさまざまな実験モデルで実証されています .
急性クモ膜下出血患者の臨床的有効性
ニゾフェノンフマル酸塩の臨床的有効性は、急性クモ膜下出血患者のパイオニア的な二重盲検試験によって証明されています . ニゾフェノンフマル酸塩は、クモ膜下出血後に起こる血管攣縮による遅発性虚血性神経学的欠損を予防するために臨床的に使用されています .
プロスタサイクリン合成活性化
ニゾフェノンフマル酸塩は、プロスタサイクリン合成の活性化剤です .
ミトコンドリアの過酸化分解の阻害
Safety and Hazards
将来の方向性
作用機序
Target of Action
Nizofenone fumarate is a neuroprotective drug . Its primary targets are prostacyclin synthesis and peroxidative disintegration of mitochondria . Prostacyclin synthesis plays a crucial role in the regulation of blood flow and platelet aggregation, while peroxidative disintegration of mitochondria is involved in the regulation of cellular energy production and apoptosis .
Mode of Action
It is known to ameliorate various pathophysiological events during ischemia, such as atp depletion, lactate accumulation, glutamate release, free fatty acid liberation, edema, and neuronal degeneration . In particular, ischemia-induced excessive glutamate release has been completely blocked by this drug . This drug also has a radical-scavenging action, comparable to vitamin E, and inhibits oxygen radical-induced lipid peroxidation .
Biochemical Pathways
Nizofenone fumarate affects several biochemical pathways. It has been shown to inhibit the liberation of free fatty acids during cerebral ischemia . Additionally, it has been suggested that it may influence the tricarboxylic acid (TCA) cycle, given that one of its primary targets is a key enzyme in this pathway . .
Result of Action
The potent cerebroprotective effect of Nizofenone fumarate has been demonstrated in various experimental models of cerebral hypoxia, ischemia (focal and global), ischemia-reperfusion, and infarction . The clinical efficacy of Nizofenone fumarate has been proved by pioneering double-blind studies in acute subarachnoid hemorrhage patients . It is clinically used for preventing the delayed ischemic neurologic deficits due to late vasospasm following subarachnoid hemorrhage .
Action Environment
It is known that various environmental factors can influence the action of drugs in general These factors can include temperature, pH, and the presence of other substances that can interact with the drug
生化学分析
Biochemical Properties
Nizofenone fumarate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to suppress glutamate release and lactate accumulation, which are critical events during ischemia . The compound also interacts with enzymes involved in prostacyclin synthesis and peroxidative disintegration of mitochondria . These interactions help in reducing neuronal degeneration and protecting brain tissue from ischemic injury .
Cellular Effects
Nizofenone fumarate has profound effects on various types of cells and cellular processes. It ameliorates pathophysiologic events during ischemia, such as ATP depletion, lactate accumulation, and free fatty acid liberation . The compound also inhibits oxygen radical-induced lipid peroxidation, which helps in reducing cellular damage . Additionally, Nizofenone fumarate has been shown to block ischemia-induced excessive glutamate release, thereby protecting neurons from excitotoxicity .
Molecular Mechanism
The molecular mechanism of Nizofenone fumarate involves several key actions at the molecular level. It exerts its effects by inhibiting the release of glutamate and lactate during ischemia . The compound also has radical-scavenging action, comparable to vitamin E, which helps in inhibiting oxygen radical-induced lipid peroxidation . Furthermore, Nizofenone fumarate activates prostacyclin synthesis and inhibits the peroxidative disintegration of mitochondria, thereby protecting neuronal cells from ischemic damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nizofenone fumarate have been observed to change over time. The compound is stable and effective in preventing delayed ischemic neurologic deficits due to late vasospasm following subarachnoid hemorrhage . Long-term studies have shown that Nizofenone fumarate maintains its neuroprotective effects over extended periods, reducing neuronal degeneration and improving overall brain function .
Dosage Effects in Animal Models
The effects of Nizofenone fumarate vary with different dosages in animal models. At lower doses, the compound effectively reduces ischemic damage and improves neuronal survival . At higher doses, there may be threshold effects, and the potential for toxic or adverse effects increases . It is crucial to determine the optimal dosage to maximize the neuroprotective benefits while minimizing any potential risks .
Metabolic Pathways
Nizofenone fumarate is involved in several metabolic pathways, including those related to ischemia and oxidative stress. The compound interacts with enzymes such as prostacyclin synthase and mitochondrial enzymes involved in peroxidative disintegration . These interactions help in modulating metabolic flux and reducing the accumulation of harmful metabolites during ischemic events .
Transport and Distribution
Within cells and tissues, Nizofenone fumarate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This targeted distribution enhances the compound’s effectiveness in protecting neuronal cells from ischemic damage .
Subcellular Localization
Nizofenone fumarate is primarily localized in the mitochondria, where it exerts its neuroprotective effects . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its presence in the mitochondrial matrix . This subcellular localization is crucial for its role in inhibiting mitochondrial dysfunction and reducing neuronal degeneration during ischemic events .
特性
IUPAC Name |
(E)-but-2-enedioic acid;(2-chlorophenyl)-[2-[2-(diethylaminomethyl)imidazol-1-yl]-5-nitrophenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3.C4H4O4/c1-3-24(4-2)14-20-23-11-12-25(20)19-10-9-15(26(28)29)13-17(19)21(27)16-7-5-6-8-18(16)22;5-3(6)1-2-4(7)8/h5-13H,3-4,14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQAUUIBFFFOOV-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NC=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=NC=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54533-85-6 (Parent) | |
| Record name | Nizofenone fumarate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048637 | |
| Record name | Nizofenone fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54533-86-7, 93929-95-4 | |
| Record name | Methanone, (2-chlorophenyl)[2-[2-[(diethylamino)methyl]-1H-imidazol-1-yl]-5-nitrophenyl]-, (2E)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54533-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nizofenone fumarate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC315856 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nizofenone fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIZOFENONE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I1Z517Z3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Nizofenone fumarate on cardiac cells?
A1: Nizofenone fumarate exhibits its inhibitory action on the automaticity of sinoatrial node cells, the heart's natural pacemaker. It achieves this by influencing both inward and outward currents across the cell membrane. Specifically, Nizofenone fumarate reduces the slow inward current and the time-dependent potassium outward current in a dose-dependent manner []. This modulation of ionic currents ultimately leads to a decrease in heart rate.
Q2: What are the electrophysiological effects observed upon Nizofenone fumarate administration in cardiac cells?
A2: In spontaneously firing pacemaker cells, Nizofenone fumarate demonstrates several key effects []:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-hydroxyethyl)-N-[2-[[methyl-[(E)-3-(3,4,5-trimethylphenyl)prop-2-enyl]amino]methyl]phenyl]isoquinoline-5-sulfonamide](/img/structure/B1236330.png)
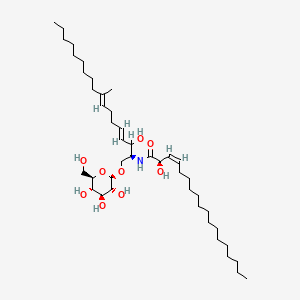
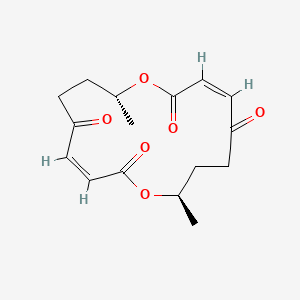
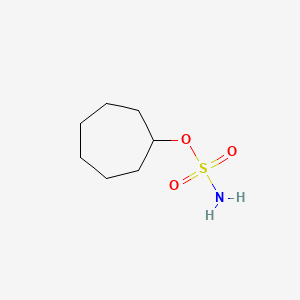

![[4-Sulfooxy-2-[[1,2,5-trimethyl-5-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]phenyl] hydrogen sulfate](/img/structure/B1236341.png)
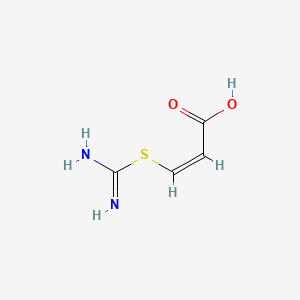
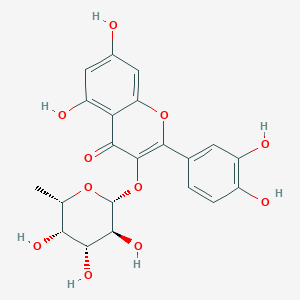
![(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B1236347.png)
